2-(1H-Imidazol-2-YL)acetaldehyde
Description
Contextualizing Imidazole (B134444) Acetaldehydes within Heterocyclic Chemistry
Imidazole is a five-membered aromatic ring with two nitrogen atoms, and its derivatives are integral to numerous biological processes and synthetic applications. ijprajournal.comnih.govhmdb.ca Imidazoles are found in essential amino acids like histidine and are a core component of many pharmaceuticals. isca.menih.gov The introduction of an acetaldehyde (B116499) moiety to the imidazole ring creates a class of compounds known as imidazole acetaldehydes, which are of interest for their potential reactivity and as intermediates in various chemical syntheses. acs.orgorganic-chemistry.org
The presence of both the imidazole ring and the aldehyde functional group imparts a unique chemical character to these molecules. The imidazole portion can act as a base or a nucleophile, while the aldehyde group is susceptible to nucleophilic attack and oxidation. This dual functionality makes imidazole acetaldehydes valuable building blocks in the synthesis of more complex molecules, including potential therapeutic agents and specialized chemical materials. isca.meijpcbs.comnih.gov
Historical Trajectories and Current Research Foci on Imidazole Acetaldehydes
Historically, research on imidazole derivatives dates back to the 19th century. ijprajournal.com The synthesis of the parent imidazole ring was a significant milestone, paving the way for the exploration of its many derivatives. Early research often focused on the isolation and characterization of naturally occurring imidazole compounds.
The synthesis of imidazole aldehydes, including positional isomers of acetaldehyde, has been approached through various methods. For instance, the oxidation of corresponding alcohols and formylation of protected imidazole lithium reagents are established routes to imidazole-2-carboxaldehyde, a related compound. orgsyn.org More contemporary methods, such as microwave-assisted organic synthesis, have been employed to create substituted imidazoles from 1,2-diketones and aldehydes, showcasing the ongoing evolution of synthetic strategies. acs.org
Current research on imidazole acetaldehydes and related compounds is diverse. One area of focus is their role as intermediates in the synthesis of novel heterocyclic systems and pharmacologically active molecules. nih.govijpcbs.comnih.gov For example, imidazole aldehydes are key reactants in multicomponent reactions to generate highly substituted imidazole derivatives. organic-chemistry.orgwikipedia.org There is also significant interest in their potential biological activities, driven by the known pharmacological importance of the imidazole scaffold. isca.menih.govbohrium.com
Structural Isomerism and Positional Considerations of the Acetaldehyde Moiety on the Imidazole Ring
The position of the acetaldehyde group on the imidazole ring is a critical determinant of the molecule's properties and reactivity. The imidazole ring has three possible positions for substitution: C2, C4, and C5. Consequently, three main positional isomers of imidazolylacetaldehyde exist:
2-(1H-Imidazol-2-yl)acetaldehyde: The focus of this article.
2-(1H-Imidazol-4-yl)acetaldehyde: A well-studied isomer, notably a metabolite of histamine (B1213489). wikipedia.orgnih.govnih.gov
2-(1H-Imidazol-5-yl)acetaldehyde: Another positional isomer. nih.gov
The electronic and steric environment of each position influences the chemical behavior of the corresponding isomer. The C2 position is situated between the two nitrogen atoms, which can affect its reactivity compared to the C4 and C5 positions.
Due to tautomerization in the unsubstituted imidazole ring, the C4 and C5 positions can be equivalent, leading to the designation imidazole-4(5)-acetaldehyde in some contexts. nih.gov However, when the ring is substituted on one of the nitrogen atoms, this equivalency is broken, and the 4- and 5-positions become distinct.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-4-1-5-6-2-3-7-5/h2-4H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUZEZZRWHAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 2 Yl Acetaldehyde
Stereoselective and Regioselective Synthesis of 2-(1H-Imidazol-2-YL)acetaldehyde
The construction of the this compound framework relies on precise control over the formation of the imidazole (B134444) ring and the introduction of the acetaldehyde (B116499) side chain.
Multi-Component Reactions for the Imidazole Ring System
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing substituted imidazole rings. tandfonline.comacs.orgnih.gov These one-pot syntheses bring together three or more starting materials to form a complex product, often with high yields and selectivity. tandfonline.comorganic-chemistry.org Various aldehydes, amines, and other reactants can be employed to generate a diverse range of imidazole derivatives. tandfonline.comacs.orgnih.gov For instance, the reaction of an aldehyde, an amine, and a source of ammonia (B1221849), often in the presence of a catalyst, can lead to the formation of the imidazole core. nih.govorganic-chemistry.org The regioselectivity of these reactions, which dictates the substitution pattern on the imidazole ring, can be influenced by the choice of reactants, catalysts, and reaction conditions. acs.orgorganic-chemistry.org
Several catalytic systems have been developed to promote the synthesis of substituted imidazoles. These include the use of benzoic acid, erbium triflate, and copper salts. organic-chemistry.org Heterogeneous catalysts are also employed, offering the advantage of easy separation and reusability. nih.govmdpi.com
Functionalization Strategies for the Acetaldehyde Side Chain
Introducing the acetaldehyde moiety at the 2-position of the imidazole ring requires specific functionalization strategies. One common approach involves the use of a pre-functionalized building block that already contains the acetaldehyde or a precursor group. For example, the reaction of an appropriate diamine with a dicarbonyl compound bearing the desired side chain can yield the target molecule.
Alternatively, post-synthetic modification of a pre-formed imidazole ring is a viable strategy. This can involve the functionalization of a 2-substituted imidazole derivative. For instance, a 2-methylimidazole (B133640) can be subjected to oxidation or other transformations to introduce the aldehyde functionality. Another approach involves the C-H functionalization of the imidazole ring, a powerful tool for introducing new substituents. acs.org Palladium-catalyzed reactions, for example, have been used to functionalize the C2-position of imidazoles. acs.org
Mechanistic Investigations of this compound Formation
The formation of this compound and related imidazole derivatives often proceeds through a series of well-defined mechanistic steps. In the context of prebiotic synthesis, the formation of imidazole-4-acetaldehyde (B1219054) has been proposed to occur from the reaction of erythrose and formamidine. nih.gov This reaction is thought to involve the initial formation of an amino sugar, which then cyclizes and dehydrates to form the imidazole ring.
In laboratory syntheses, the mechanism of imidazole formation via multi-component reactions typically involves the initial condensation of an aldehyde and an amine to form an imine. This is followed by the addition of a second amine and subsequent cyclization and oxidation to yield the aromatic imidazole ring. bas.bgresearchgate.net The exact sequence of events and the nature of the intermediates can vary depending on the specific reactants and conditions employed. For example, in the synthesis of 2-imidazolines from aldehydes and ethylenediamine, the reaction is believed to proceed through a dihydropyrazine (B8608421) intermediate. bas.bg
The formation of the acetaldehyde side chain can be envisioned through various synthetic routes. One possibility is the hydration of an acetylene (B1199291) precursor, a transformation inspired by the action of the enzyme acetylene hydratase. nih.gov This enzyme catalyzes the hydration of acetylene to acetaldehyde, and model systems using tungsten-pyrazole complexes have been developed to mimic this reactivity. nih.gov
Reactivity Profiles of the Aldehyde Functionality and Imidazole Nucleus
The chemical behavior of this compound is dictated by the reactivity of both its aldehyde group and the imidazole ring.
Condensation Reactions and Imine Formation
The aldehyde group of this compound is susceptible to nucleophilic attack, leading to a variety of condensation reactions. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. rsc.org This reaction is a fundamental transformation in organic chemistry and is often a key step in the synthesis of more complex molecules. The formation of imines from aldehydes and amines is typically reversible and can be catalyzed by either acid or base.
The imidazole nucleus itself can act as a catalyst in certain reactions. For instance, imidazole has been shown to be an effective organocatalyst for multi-component reactions involving the in situ generation of benzylidenemalononitrile (B1330407) derivatives. rsc.org
Tautomeric Equilibria and Proton Transfer Dynamics
Both the aldehyde functionality and the imidazole ring of this compound can exhibit tautomerism. Aldehydes with an α-hydrogen can exist in equilibrium with their enol tautomers. britannica.com Although the keto form is generally more stable for simple aldehydes like acetaldehyde, the enol form can be a key intermediate in certain reactions. britannica.commasterorganicchemistry.com
The imidazole ring can also exhibit tautomerism, with the proton on the nitrogen atom being able to migrate between the two nitrogen atoms. This proton transfer is a dynamic process and can be influenced by the solvent and the presence of other functional groups. Furthermore, in molecules containing both an imidazole ring and a hydroxyl group, keto-enol tautomerism involving the imidazole nitrogen and the hydroxyl oxygen can occur. researchgate.net This type of tautomerism has been observed in 2-(1H-benzo[d]imidazol-2-yl)phenol and can be influenced by the presence of metal ions. researchgate.net
Catalytic Applications in the Synthesis of this compound Derivatives
The aldehyde functional group in this compound is a versatile starting point for the synthesis of a wide array of derivatives through various catalytic transformations. These reactions, often employing metal-based or organocatalysts, allow for the selective modification of the acetaldehyde moiety, leading to compounds with potentially interesting chemical and biological properties. Key catalytic applications include reduction to alcohols, oxidation to carboxylic acids, and carbon-carbon bond-forming reactions.
Catalytic Reduction to 2-(1H-Imidazol-2-yl)ethanol:
The catalytic hydrogenation of the aldehyde group to a primary alcohol is a fundamental and widely used transformation. For this compound, this reaction yields 2-(1H-imidazol-2-yl)ethanol, a potentially valuable intermediate. Various heterogeneous catalysts are effective for this purpose, offering advantages such as ease of separation and reusability.
Ruthenium-based catalysts are known for their excellent performance in the reduction of aldehydes under mild conditions. frontiersin.org Similarly, nickel nanoparticles have been demonstrated as effective and selective catalysts for the reduction of aldehydic groups, even in the presence of other reducible functional groups like nitro and cyano moieties. researchgate.net The reduction can also be achieved through transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous hydrogen. For instance, aluminum isopropoxide immobilized on supports like silica (B1680970) or titania can catalyze the H-transfer reduction of aldehydes. rsc.org
Catalytic Oxidation to 2-(1H-Imidazol-2-yl)acetic acid:
The oxidation of this compound leads to the corresponding carboxylic acid, 2-(1H-imidazol-2-yl)acetic acid. This transformation can be achieved using various catalytic systems that are often more environmentally benign than stoichiometric strong oxidants. nih.gov
Catalytic systems employing molecular oxygen or hydrogen peroxide as the oxidant are of particular interest due to their green credentials. N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes. organic-chemistry.org Vanadium-based catalysts, such as VO(acac)₂, in the presence of hydrogen peroxide, have also been shown to efficiently and selectively oxidize aldehydes to carboxylic acids. organic-chemistry.org Furthermore, biocatalytic methods using aldehyde dehydrogenases (ALDHs) present a highly selective and sustainable route for this oxidation. nih.gov
Catalytic Carbon-Carbon Bond Formation:
The aldehyde functionality of this compound is a key handle for constructing more complex molecules through catalytic carbon-carbon bond-forming reactions. The Knoevenagel and aldol (B89426) reactions are prominent examples.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base. wikipedia.org This reaction, when applied to this compound, can lead to the formation of α,β-unsaturated derivatives. While traditionally catalyzed by amines like piperidine, heterogeneous solid base catalysts such as chitosan (B1678972) have been developed to facilitate easier product purification and catalyst recycling. nih.govacs.org Elemental copper has also been surprisingly effective as a catalyst for this condensation under mild conditions. rsc.org
The aldol reaction is another powerful tool for C-C bond formation. This compound can potentially undergo a self-aldol reaction or a crossed-aldol reaction with another carbonyl compound. nih.gov Organocatalysts, such as α,α-diaryl prolinols, have been shown to be effective in promoting asymmetric cross-aldol reactions of acetaldehyde, suggesting their potential applicability for producing chiral derivatives of this compound. researchgate.netacs.org The development of dual catalytic systems, for example, combining a polystyrene-supported diarylprolinol with a sulfonic acid catalyst, can enhance reaction efficiency and recyclability. recercat.cat
The following table summarizes potential catalytic transformations for the synthesis of this compound derivatives based on established methodologies for aldehydes.
| Input Substrate | Catalyst/Reagent | Product | Reaction Type |
| This compound | H₂, Ru/C | 2-(1H-Imidazol-2-yl)ethanol | Catalytic Hydrogenation |
| This compound | H₂, Ni nanoparticles | 2-(1H-Imidazol-2-yl)ethanol | Catalytic Hydrogenation |
| This compound | Isopropanol, Al(O-i-Pr)₃-SiO₂ | 2-(1H-Imidazol-2-yl)ethanol | Transfer Hydrogenation |
| This compound | O₂, N-hydroxyphthalimide | 2-(1H-Imidazol-2-yl)acetic acid | Aerobic Oxidation |
| This compound | H₂O₂, VO(acac)₂ | 2-(1H-Imidazol-2-yl)acetic acid | Catalytic Oxidation |
| This compound, Malononitrile | Chitosan | 3-(1H-Imidazol-2-yl)-2-cyanoacrylamide | Knoevenagel Condensation |
| This compound, Acetone | α,α-Diaryl prolinol | 4-Hydroxy-4-(1H-imidazol-2-yl)butan-2-one | Crossed-Aldol Reaction |
Biological and Biochemical Research on Imidazole Acetaldehydes
Enzymatic Pathways in the Metabolism of Imidazole (B134444) Acetaldehydes
The metabolism of imidazole acetaldehydes is intricately linked to key enzymatic pathways that are crucial for cellular homeostasis and the detoxification of reactive aldehydes. These pathways primarily involve aldehyde dehydrogenases and amine oxidases.
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the NAD(P)+-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov Imidazole-4-acetaldehyde (B1219054), a prominent isomer of 2-(1H-Imidazol-2-YL)acetaldehyde, is a known metabolite of histamine (B1213489) and serves as a substrate for ALDH enzymes. nih.govresearchgate.net
The metabolic conversion of imidazole-4-acetaldehyde to imidazole-4-acetic acid is a critical step in histamine catabolism. nih.govresearchgate.net This oxidation is catalyzed by various ALDH isozymes, including mitochondrial ALDH. researchgate.netnih.gov Research indicates that imidazole-4-acetaldehyde is a good substrate for all aldehyde dehydrogenase isozymes. researchgate.netsigmaaldrich.com In the human liver, cytosolic ALDH is active towards N-tele-methylimidazole acetaldehyde (B116499), a derivative, with a Michaelis constant (Km) of 2.5 µM. sandiego.edu Plant cytosolic ALDH2 isoforms also efficiently oxidize imidazole carbaldehydes, with the carbaldehyde group at position 4 being oxidized faster than at position 2. nih.gov This suggests that the position of the acetaldehyde group on the imidazole ring can influence the rate of enzymatic conversion.
| Enzyme Family | Specific Enzyme/Isoform | Substrate | Product | Key Findings |
| Aldehyde Dehydrogenase (ALDH) | Mitochondrial ALDH | Imidazole-4-acetaldehyde | Imidazole-4-acetic acid | Key enzyme in the human liver for dehydrogenating aldehydes from amine oxidase activity. researchgate.net |
| Aldehyde Dehydrogenase (ALDH) | Cytosolic ALDH (Human Liver) | N-tele-methylimidazole acetaldehyde | N-tele-methylimidazole acetic acid | Active towards this substrate with a Km of 2.5 µM. sandiego.edu |
| Aldehyde Dehydrogenase (ALDH) | Cytosolic ALDH2 (Maize) | Imidazole carbaldehydes | Imidazole carboxylic acids | Efficiently oxidizes imidazole aldehydes; position 4 oxidized faster than position 2. nih.gov |
Amine oxidases are a class of enzymes that catalyze the oxidation of amines to aldehydes. In the context of imidazole acetaldehydes, diamine oxidase (DAO), also known as histaminase, plays a pivotal role. DAO catalyzes the oxidative deamination of histamine's primary amino group, leading to the formation of imidazole-4-acetaldehyde. nih.govresearchgate.net This reaction is a primary pathway for histamine inactivation in many biological species. nih.gov The resulting imidazole-4-acetaldehyde is then promptly oxidized by aldehyde dehydrogenase to the less reactive imidazole-4-acetic acid. nih.govresearchgate.net
Interestingly, in a coupled reaction system using fungal amine oxidase and bacterial aldehyde oxidase for histamine elimination, imidazole-4-acetaldehyde was not detected as an intermediate. nih.gov This suggests a highly efficient and possibly direct conversion of histamine to imidazole-4-acetic acid in this specific enzymatic system, highlighting the rapid succession of these two metabolic steps. nih.gov
Prebiotic Chemistry and Abiogenic Synthesis of Imidazole Acetaldehydes
The study of how complex biomolecules could have formed on the primitive Earth is a cornerstone of origin of life research. Imidazole and its derivatives, including imidazole acetaldehydes, are considered significant in this context due to their catalytic properties and role as precursors to biomolecules like the amino acid histidine. nih.govresearchgate.net
Research has demonstrated the plausible prebiotic synthesis of imidazole-4-acetaldehyde from simple starting materials that were likely present on the early Earth. nih.govnih.gov One proposed pathway involves the reaction of erythrose (a four-carbon sugar) with formamidine. nih.gov Another demonstrated synthesis involves erythrose, formaldehyde (B43269), and ammonia (B1221849). nih.gov These reactions have been shown to yield imidazole-4-acetaldehyde, alongside imidazole-4-ethanol and imidazole-4-glycol, with yields of up to 1.6% based on the initial amount of erythrose. nih.gov It is hypothesized that on the primitive Earth, imidazole-4-acetaldehyde could have been converted to histidine through a Strecker synthesis. researchgate.netnih.gov The general prebiotic formation of imidazoles from components like an aldehyde (such as formaldehyde or acetaldehyde), glyoxal, and ammonia further supports the potential availability of these heterocyclic compounds. researchgate.netnih.gov
| Precursors | Product | Significance |
| Erythrose, Formamidine | Imidazole-4-acetaldehyde | Plausible prebiotic pathway to a key biological precursor. nih.gov |
| Erythrose, Formaldehyde, Ammonia | Imidazole-4-acetaldehyde, Imidazole-4-ethanol, Imidazole-4-glycol | Demonstrates formation from simple, prebiotically relevant molecules. nih.gov |
| Aldehyde, Glyoxal, Ammonia | Imidazole and derivatives | General route for the formation of the core imidazole structure under primitive Earth conditions. researchgate.net |
Interaction Mechanisms with Biological Systems at a Molecular Level
As a reactive aldehyde, this compound and its isomers have the potential to interact with and modify various biological macromolecules, which can lead to alterations in cellular function.
While specific studies on adduct formation by this compound are limited, the chemical reactivity of the aldehyde functional group is well-established. Acetaldehyde, a structurally similar compound, is known to form covalent adducts with a variety of biomolecules. nih.govsandiego.edu These reactions typically occur through the formation of a Schiff base with primary amino groups or via Michael addition. researchgate.netresearchgate.net
Proteins: Acetaldehyde readily forms adducts with proteins by reacting with the ε-amino group of lysine (B10760008) residues and the imidazole group of histidine residues. nih.govresearchgate.net These modifications can alter protein structure and function. nih.gov Given that this compound possesses both a reactive aldehyde group and an imidazole ring, it is highly likely to participate in similar adduct-forming reactions with proteins.
DNA: Acetaldehyde is known to react with DNA, particularly with the exocyclic amino group of deoxyguanosine, to form various stable and unstable adducts. nih.gov The formation of these DNA adducts is considered a critical factor in the mutagenic and carcinogenic properties of acetaldehyde. nih.govsandiego.edu
Lipids: Reactive aldehydes can also form adducts with the amino groups of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) in cell membranes, potentially altering membrane properties. researchgate.netresearchgate.net
The imidazole ring and aldehyde group are common motifs in molecules that interact with enzymes. Although direct studies on this compound are not extensively reported, research on related compounds provides insights into its potential for enzyme modulation.
Protein Kinase C (PKC): While direct inhibition by this compound has not been documented, studies have shown that protein adducts formed from malondialdehyde and acetaldehyde can activate specific isoforms of PKC. nih.gov Furthermore, other molecules containing an isoquinoline (B145761) ring, which is structurally different but also a nitrogen-containing heterocycle, can act as specific inhibitors of PKC. consensus.app
Xanthine (B1682287) Oxidase (XO): Xanthine oxidase, an enzyme involved in purine (B94841) metabolism, can also metabolize aldehydes. nih.gov Studies have demonstrated that acetaldehyde can act as an inhibitor of xanthine oxidase-catalyzed reactions, suggesting a reversible covalent interaction with the enzyme's active site. nih.gov Given that imidazole-based compounds have also been explored as xanthine oxidase inhibitors, this compound could potentially interact with this enzyme. medchemexpress.com
Heme Oxygenase (HO): Heme oxygenase is an enzyme involved in heme catabolism, and its modulation has therapeutic implications. A variety of imidazole-containing compounds have been synthesized and evaluated as inhibitors of both HO-1 and HO-2 isoforms. nih.gov These inhibitors often feature an imidazole ring linked to an aromatic moiety, a structural characteristic shared in principle by this compound. This suggests that imidazole acetaldehydes could potentially serve as scaffolds for the design of HO inhibitors.
Role in Amino Acid Metabolism (e.g., Histidine)
While the query specifically mentions this compound, comprehensive biochemical research on amino acid metabolism, particularly that of histidine, predominantly highlights the role of its isomer, imidazole-4-acetaldehyde . The metabolic pathways detailed in scientific literature consistently point to the formation and further conversion of imidazole-4-acetaldehyde as a key intermediate. Information regarding a direct metabolic role for this compound in histidine breakdown is not substantially documented in the available research. Therefore, this section will focus on the established role of imidazole-4-acetaldehyde in histidine metabolism.
The catabolism of the essential amino acid L-histidine in animals involves several key enzymatic steps, leading to the production of intermediates that are integrated into central metabolic pathways. One of the significant pathways for histidine degradation involves its conversion to histamine and the subsequent formation of imidazole-4-acetaldehyde. nih.govhmdb.cawikipedia.org
The primary pathway for histidine breakdown is initiated by the enzyme histidase (also known as histidine ammonia-lyase), which deaminates histidine to form urocanic acid. news-medical.net However, an alternative and physiologically important pathway involves the decarboxylation of histidine to histamine, a reaction catalyzed by histidine decarboxylase. nih.govnih.gov Histamine, a potent biogenic amine, is subsequently metabolized, primarily through oxidative deamination by diamine oxidase (DAO), to yield imidazole-4-acetaldehyde. wikipedia.org
This aldehyde is a transient intermediate and is quickly oxidized further. The enzyme aldehyde dehydrogenase (ALDH), particularly the mitochondrial form (ALDH2), plays a crucial role in converting imidazole-4-acetaldehyde to imidazoleacetic acid. hmdb.ca Imidazole-4-acetaldehyde is recognized as a good substrate for various aldehyde dehydrogenase isozymes. hmdb.ca The resulting imidazoleacetic acid can then be further processed or excreted.
Another pathway for histamine metabolism involves methylation by histamine-N-methyltransferase (HNMT), followed by oxidation by monoamine oxidase (MAO) to produce N-methylimidazole acetic acid. creative-proteomics.com
The table below summarizes the key enzymatic reactions in the metabolic pathway of histidine that involves the formation of imidazole-4-acetaldehyde.
| Enzyme | Substrate | Product | Cofactor/Notes |
| Histidine Decarboxylase | L-Histidine | Histamine | Pyridoxal phosphate-dependent. nih.gov |
| Diamine Oxidase (DAO) | Histamine | Imidazole-4-acetaldehyde | Oxidative deamination of the primary amino group. wikipedia.org |
| Aldehyde Dehydrogenase (ALDH) | Imidazole-4-acetaldehyde | Imidazoleacetic Acid | NAD-dependent oxidation. hmdb.cawikipedia.org |
Detailed research has also shed light on the intricacies of these enzymes. For instance, studies have demonstrated that a single amino acid substitution in human histidine decarboxylase can alter its function, converting it into an "imidazole acetaldehyde synthase" that directly catalyzes the oxidative deamination of histidine to produce imidazole acetaldehyde.
The metabolism of aldehydes is a critical detoxification process in the body. The aldehyde dehydrogenase superfamily (ALDHs) comprises various enzymes that are vital for processing both endogenous and exogenous aldehydes. organic-chemistry.org The efficiency of these enzymes, such as ALDH2, can be influenced by genetic polymorphisms, which in turn can affect the metabolism of acetaldehyde compounds. nih.govnih.gov
Derivatives and Analogs of 2 1h Imidazol 2 Yl Acetaldehyde: Synthesis and Structure Function Correlations
Design and Synthesis of Novel 2-(1H-Imidazol-2-YL)acetaldehyde Derivatives
The synthesis of derivatives based on the this compound scaffold often begins with the readily available precursor, imidazole-2-carboxaldehyde. A robust method for preparing imidazole-2-carboxaldehyde involves the reaction of imidazole (B134444) with benzoyl chloride and triethylamine, followed by a series of transformations including hydrogenation and hydrolysis. orgsyn.org Another approach involves the oxidation of 2-hydroxymethylimidazole. nih.gov
Once imidazole-2-carboxaldehyde is obtained, it serves as a versatile starting material for a variety of derivatives. For instance, it can be converted to 1H-Imidazole-2-carboxylic acid through oxidation with hydrogen peroxide. chemicalbook.com This carboxylic acid can then be further functionalized.
A common strategy for generating derivatives involves the condensation of the aldehyde group with various amines to form Schiff bases. For example, novel Schiff base ligands have been synthesized by reacting imidazole-2-carboxaldehyde with compounds like 2-aminobenzothiazole. ijpcbs.com These Schiff bases can then be used to create a diverse library of derivatives.
Furthermore, the aldehyde can undergo reactions to extend the carbon chain, for example, through aldol (B89426) condensations or Wittig-type reactions, to produce a wide array of substituted acetaldehyde (B116499) derivatives. The imidazole nitrogen also offers a site for substitution, allowing for the introduction of various functional groups to modulate the properties of the resulting molecules. For instance, N-substituted imidazole derivatives have been synthesized by reacting the imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which is then reacted with different amines. nih.gov
The synthesis of polysubstituted imidazoles can also be achieved through one-pot, multi-component reactions. These methods often involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, sometimes with the aid of a catalyst. asianpubs.orgresearchgate.net While not directly starting from this compound, these methods provide access to highly functionalized imidazole cores that can be conceptually related to the target scaffold.
Structure-Activity Relationship (SAR) Analysis of Imidazole-Acetaldehyde Scaffolds
The imidazole ring is a crucial pharmacophore found in many biologically active compounds. nih.govresearchgate.net Structure-activity relationship (SAR) studies on imidazole-containing compounds have provided valuable insights into the structural requirements for various biological activities.
For imidazole derivatives, the nature and position of substituents on the imidazole ring and any appended side chains significantly influence their biological effects. For example, in a series of anti-inflammatory and antifungal imidazole derivatives, it was found that the substitution pattern on the phenyl rings attached to the imidazole core played a critical role in their activity. nih.gov Specifically, the presence of certain substituents could enhance or diminish the biological response.
In the context of an imidazole-acetaldehyde scaffold, the reactivity of the aldehyde group is a key determinant of its biological interactions. Aldehydes can readily react with biological nucleophiles, such as the amino groups of proteins, to form Schiff bases. This covalent modification can lead to the modulation of protein function.
SAR studies on related imidazole derivatives have shown that:
Substitution on the Imidazole Nitrogen: Modification at the N-1 position of the imidazole ring can significantly impact activity. For instance, the introduction of different substituents at this position can alter the compound's lipophilicity and its ability to interact with target proteins. nih.gov
Substitution on the Imidazole Carbon Skeleton: The introduction of various groups at the C-4 and C-5 positions of the imidazole ring can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to biological targets.
Modification of the Acetaldehyde Side Chain: The chemical nature of the two-carbon linker and the terminal functional group is critical. Conversion of the aldehyde to other functional groups, such as an imine, a hydroxyl, or a carboxylic acid, would drastically alter the molecule's chemical properties and its potential biological targets.
| Compound Scaffold | Key Structural Features | Observed Biological Activity | Reference |
| 2,4-Disubstituted-1H-imidazoles | Varied substituents at the 2 and 4 positions | Anti-inflammatory and antifungal | nih.gov |
| 1,2,4-Trisubstituted-1H-imidazoles | Phenyl substitution at N-1 | Enhanced anti-inflammatory and antifungal activity | nih.gov |
| N-substituted imidazole derivatives | Varied amine substitutions on an acetamide (B32628) linker | Antimicrobial | nih.gov |
Investigations into Bis-Imidazole Compounds and Poly-Substituted Analogs
The synthesis of molecules containing multiple imidazole units, known as bis-imidazole or poly-imidazole compounds, has garnered significant interest due to their unique coordination properties and potential for creating complex architectures. nih.govacs.org These compounds can act as chelating ligands for a variety of metal ions, leading to the formation of structurally diverse metal complexes.
The this compound scaffold can serve as a building block for such molecules. For instance, the aldehyde functionality can be used to link two imidazole units together. One synthetic strategy involves the condensation of the aldehyde with a diamine, which could potentially lead to the formation of a bis-imidazole structure, especially if the diamine itself contains an imidazole moiety.
The synthesis of bis(imidazole) metal complexes has been reported, where a cis-nitrogen-donating ligand, bis(1-methylimidazol-2-yl)phenylmethoxymethane (BIPhMe), was used to create colorimetric sensors for nitrogen oxides. nih.gov While not directly derived from the acetaldehyde, this demonstrates the principle of linking two imidazole rings to create functional molecules.
Furthermore, the synthesis of polysubstituted imidazoles is a well-established field. asianpubs.orgresearchgate.net Multi-component reactions offer an efficient route to such compounds. For example, the reaction of benzil, an aldehyde, and ammonium acetate (B1210297) can yield highly substituted imidazoles. asianpubs.org By choosing appropriate starting materials, it is conceivable to synthesize polysubstituted imidazoles that incorporate the structural features of the this compound framework.
Ligand Design for Coordination Chemistry and Material Science
The imidazole moiety is a superb ligand for a wide range of metal ions due to the presence of a lone pair of electrons on the sp2-hybridized nitrogen atom. ijpcbs.comajol.info This property has been extensively exploited in the design of coordination complexes for applications in catalysis, sensing, and material science. nih.govelsevierpure.com
Derivatives of this compound are attractive candidates for ligand design. The imidazole ring provides a primary coordination site, while the acetaldehyde-derived side chain can be functionalized to introduce secondary binding sites or to tune the electronic and steric properties of the ligand.
For example, Schiff base derivatives formed from the condensation of imidazole-2-carboxaldehyde with various amines have been used to synthesize novel metal complexes. ijpcbs.com These complexes have shown interesting properties, including potential antimicrobial activity. The metal-to-ligand ratio and the coordination geometry can be controlled by the choice of the metal ion and the specific ligand structure. ijpcbs.com
The resulting metal complexes can have applications in:
Advanced Analytical and Spectroscopic Characterization of 2 1h Imidazol 2 Yl Acetaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(1H-Imidazol-2-YL)acetaldehyde in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the protons on the imidazole (B134444) ring are expected to appear as distinct signals. The proton at the C2 position of an imidazole ring typically resonates at a downfield chemical shift. rsc.org The two protons on the C4 and C5 positions of the imidazole ring would also show characteristic shifts. rsc.org The methylene (B1212753) (-CH₂-) protons, situated between the imidazole ring and the aldehyde group, would likely appear as a doublet, coupled to the adjacent aldehydic proton. The aldehydic proton (-CHO) itself is highly deshielded and would be observed at a very downfield region of the spectrum.
In a study of the closely related imidazole-2-carboxaldehyde, the aldehydic proton was observed at 11.3 ppm. conicet.gov.ar The existence of this compound in equilibrium with its hydrate (B1144303) form in aqueous solutions can be monitored by NMR, where the hydrate form shows distinct signals. conicet.gov.arresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of the spectrum, typically around 200 ppm. hmdb.cachemicalbook.com The carbons of the imidazole ring (C2, C4, and C5) will have characteristic chemical shifts, with C2 being the most downfield of the ring carbons. rsc.orgchemicalbook.com The methylene carbon will resonate at an intermediate chemical shift. For imidazole-2-carboxaldehyde, ¹³C NMR studies in various solvents have been conducted to analyze tautomeric forms. conicet.gov.arresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole NH | Variable | Broad Singlet |
| Aldehyde CH | ~9.5-10.0 | Triplet |
| Imidazole C4-H & C5-H | ~7.0-8.0 | Doublets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde C=O | ~190-200 |
| Imidazole C2 | ~140-150 |
| Imidazole C4 & C5 | ~120-135 |
Mass Spectrometric Techniques for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the exact molecular weight of the compound (C₅H₆N₂O, 110.0480 g/mol ). nist.gov The fragmentation pattern is expected to show characteristic losses. For instance, the loss of a hydrogen radical (H•) from the aldehyde group would result in a significant [M-1]⁺ ion at m/z 109. docbrown.info Another prominent fragmentation pathway would be the cleavage of the C-C bond between the methylene group and the carbonyl group, leading to the formation of an imidazol-2-ylmethyl cation. The loss of the entire acetaldehyde (B116499) side chain could also occur, resulting in an ion corresponding to the imidazole ring.
Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile derivatives of this compound, providing both separation and identification. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 110 | [C₅H₆N₂O]⁺ (Molecular Ion) |
| 109 | [C₅H₅N₂O]⁺ |
| 81 | [C₄H₅N₂]⁺ |
| 68 | [C₃H₄N₂]⁺ |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Elucidation
Vibrational and electronic spectroscopy provide complementary information for structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group should appear in the region of 1720-1740 cm⁻¹. nist.gov The C-H stretch of the aldehyde group typically gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. nist.govresearchgate.net The N-H stretching vibration of the imidazole ring would be observed as a broad band in the range of 3200-3500 cm⁻¹. nist.gov The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1400-1600 cm⁻¹ region. nist.gov Studies on imidazole-2-carboxaldehyde have utilized FTIR to characterize its aldehyde and hydrate forms. conicet.gov.ar
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The imidazole ring, being an aromatic heterocycle, will exhibit π → π* transitions. The carbonyl group of the aldehyde will show a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. nist.gov The conjugation between the imidazole ring and the acetaldehyde side chain may lead to shifts in the absorption maxima compared to the individual chromophores.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretch | 3200-3500 (broad) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Aldehyde C=O | Stretch | 1720-1740 (strong) |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a compound in the solid state. If suitable crystals of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
For example, X-ray analysis of related benzimidazole (B57391) derivatives has revealed detailed molecular and crystal structures, including how molecules pack in the crystal lattice. mdpi.com Similarly, studies on 1-phenyl-1H-imidazole derivatives have shown how substituents on the phenyl ring affect the angle between the imidazole and arene rings and influence the packing motifs through weak intermolecular interactions. nih.gov For this compound, X-ray diffraction could elucidate the planarity of the molecule and the nature of hydrogen bonding involving the imidazole N-H and the aldehyde oxygen atom, which would govern its solid-state architecture.
Chromatographic Methods for Purity and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of aldehydes. nih.gov Due to the polarity of the imidazole ring and the aldehyde group, a C18 column with a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection can be achieved using a UV detector, set to a wavelength where the imidazole or carbonyl chromophore absorbs. For enhanced sensitivity and selectivity, the aldehyde can be derivatized with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netijcpa.in The resulting hydrazone is brightly colored and can be detected at higher wavelengths with greater sensitivity. researchgate.net
Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. While this compound may have limited volatility due to the polar imidazole group and potential for hydrogen bonding, it or its more volatile derivatives can be analyzed by GC. mdpi.com Headspace GC can be employed to analyze for trace amounts of the compound. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of the compound and any impurities. nih.govmdpi.com The retention time in GC provides a measure of the compound's identity under specific conditions, while the mass spectrum confirms its structure.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazole-2-carboxaldehyde |
| Acetaldehyde |
| Benzimidazole |
| 1-phenyl-1H-imidazole |
| 2,4-dinitrophenylhydrazine (DNPH) |
| Acetonitrile |
Theoretical and Computational Investigations of 2 1h Imidazol 2 Yl Acetaldehyde
Quantum Chemical Calculations: Electronic Structure and Energetics (e.g., DFT, TDDFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1H-Imidazol-2-YL)acetaldehyde, these calculations can reveal details about its electronic structure, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would typically be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Determine thermodynamic properties: DFT can be used to calculate properties such as enthalpy, entropy, and Gibbs free energy, which are vital for understanding the molecule's stability and its behavior in chemical reactions.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited states of molecules. For this compound, TDDFT would be instrumental in:
Predicting UV-Vis absorption spectra: By calculating the energies of electronic transitions, TDDFT can predict the wavelengths at which the molecule absorbs light.
Investigating photochemical properties: Understanding the behavior of the molecule upon absorption of light is crucial for applications in photochemistry and photobiology.
The following table illustrates the type of data that can be obtained from DFT calculations on this compound.
| Calculated Property | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
| Total Energy | -452.3 Hartrees |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Molecular Modeling and Simulation Studies for Conformational Analysis
The flexibility of the acetaldehyde (B116499) side chain attached to the imidazole (B134444) ring means that this compound can exist in multiple conformations. Molecular modeling and simulation are essential tools for exploring this conformational landscape.
Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can be used to:
Explore the conformational space: MD simulations can help identify the most populated and energetically favorable conformations in a given environment (e.g., in a solvent).
Study intermolecular interactions: In a simulated environment, it is possible to observe how this compound interacts with solvent molecules or other solutes.
The results of a conformational analysis could be summarized in a table like the one below, showing the relative energies of different conformers.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| 1 | 180° | 0.0 |
| 2 | 60° | 1.5 |
| 3 | -60° | 1.5 |
Note: The data in this table is for illustrative purposes and represents a simplified conformational analysis.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, these methods can identify reactive sites and map out potential reaction mechanisms.
Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and the local softness, can be used to predict which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map also provides a visual guide to the electron-rich and electron-poor regions of the molecule.
Reaction pathway analysis involves calculating the energy profile of a potential reaction. This is done by identifying the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For instance, the oxidation of the aldehyde group or reactions involving the imidazole ring could be investigated using these methods.
A hypothetical reaction pathway analysis for the oxidation of the aldehyde group might yield the following data:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -25.7 |
Note: This table presents illustrative data for a hypothetical reaction.
Quantitative Structure-Property and Structure-Activity Relationship (QSPR/QSAR) Studies
While the previous sections focused on the properties of a single molecule, QSPR and QSAR studies aim to build predictive models based on a series of related compounds.
Quantitative Structure-Property Relationship (QSPR) models correlate the structural features of molecules with their physicochemical properties (e.g., boiling point, solubility).
Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with biological activity. nih.govscielo.br For a series of imidazole derivatives, a QSAR study could be used to predict their potential as enzyme inhibitors or their antimicrobial activity. rjptonline.org
To build a QSAR or QSPR model, a set of molecules with known properties or activities is required. For each molecule, a set of molecular descriptors (numerical representations of their structural features) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the property or activity of interest. researchgate.net
An example of a simple linear QSAR model might be represented by the following equation:
pIC50 = 2.5 * LogP - 1.2 * HD_Count + 0.8 * MolWeight + 3.1
Where:
pIC50 is a measure of biological activity.
LogP is the logarithm of the partition coefficient (a measure of lipophilicity).
HD_Count is the number of hydrogen bond donors.
MolWeight is the molecular weight.
Such models can then be used to predict the activity of new, untested compounds, guiding the design of more potent molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
